molecular formula C9H19N B1266241 Cyclooctylmethylamine CAS No. 4734-81-0

Cyclooctylmethylamine

Cat. No. B1266241
CAS RN: 4734-81-0
M. Wt: 141.25 g/mol
InChI Key: GQOIKWAYFXTZOK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclooctylmethylamine-like compounds involves innovative approaches, including the use of nucleophiles in the amination of bromoethylesters and alkylation of amines with chloroacetonitrile. For example, in one method, monomethylamine and N-benzyl-N-methylamine were used as nucleophiles to achieve amination, showcasing the complexity and versatility in synthesizing nitrogen-containing cyclic compounds (Pajouhesh & Hancock, 1984). Another approach involved the deprotonation of cyanomethylamines and reaction with heteroaryl or substituted phenyl esters, followed by oxidation to yield aryl alpha-ketoamides (Yang et al., 2002).

Molecular Structure Analysis

The molecular structure of cyclooctylmethylamine and related compounds has been a subject of interest, particularly in understanding the conformation and stability of these molecules. For instance, the synthesis and characterization of stable derivatives of cyclooctatrienyne have provided insights into the molecular structure of cyclic compounds, revealing a "butterfly" conformation that is stabilized by methyl substituents (Chan et al., 1986).

Chemical Reactions and Properties

Cyclooctylmethylamine and its derivatives participate in a variety of chemical reactions, demonstrating a wide range of chemical properties. The palladium(II)-catalyzed enantioselective C-H arylation of cyclopropylmethylamines highlights the ability to introduce chirality into the cyclooctylmethylamine framework, showcasing the compound's versatility in synthetic chemistry (Chan, Fu, & Yu, 2015).

Physical Properties Analysis

The physical properties of cyclooctylmethylamine and related compounds, such as stability, boiling point, and solubility, are critical for their application in various fields. Research into the synthesis and properties of fluorescent 1,3-diarylated imidazo[1,5-a]pyridines has revealed important physical properties, including fluorescence emission, which could be leveraged in materials science and bioimaging applications (Shibahara et al., 2009).

Scientific Research Applications

Medical Applications of Cyclam Complexes

Cyclams, including derivatives like cyclooctylmethylamine, have garnered interest in medical research. These 14-membered tetraamine macrocycles exhibit strong binding to a range of metal ions, which has led to their exploration in various medical applications. Notably, clinical trials have been conducted using bicyclam for AIDS treatment and stem cell mobilization. Additionally, their adducts with Tc and Cu radionuclides show promise for diagnostic and therapeutic purposes in medicine. The broad spectrum of potential applications extends to Cr, Mn, Zn, and Ru cyclams as well (Liang & Sadler, 2004).

Pharmacological Screening of Benzimidazole-Morpholine Derivatives

Research into benzimidazole-morpholine derivatives, which include structures similar to cyclooctylmethylamine, has revealed their potential as multi-action therapeutic agents. These compounds have demonstrated inhibitory effects on enzymes like acetylcholinesterase (AChE), monoamine oxidase A (MAO-A) and B (MAO-B), and cyclooxygenase-1 and -2 (COX-1 and COX-2). This indicates their applicability in treating inflammatory diseases and other health conditions (Can et al., 2017).

Pharmaceutical Applications of Cyclodextrins

Cyclodextrins, which are cyclic oligomers of glucose, have seen extensive use in the pharmaceutical industry, often in connection with compounds like cyclooctylmethylamine. They enhance the solubility of poorly soluble drugs, increase drug permeability through biological membranes, and improve drug bioavailability. Their structures allow for the formation of inclusion complexes with lipophilic moieties of hydrophobic drugs, making them invaluable in drug delivery systems (Jansook, Ogawa, & Loftsson, 2018).

Analgesic and Anti-inflammatory Potential

Research on compounds like 2-(E)-substituted benzylidene-6-(N-substituted aminomethyl)cyclohexanones, which are structurally related to cyclooctylmethylamine, has shown promising analgesic and anti-inflammatory properties. These compounds have demonstrated moderate analgesic activity and remarkable anti-inflammatory activities in oral administration, suggesting their potential as nonsteroidal anti-inflammatory agents (Liu et al., 2013).

Synthesis and Receptor Antagonist Applications

Cyclooctylmethylamine has been directly utilized in the synthesis of specific compounds like J-113397, a non-peptide ORL-1 receptor antagonist. The efficiency of this synthesis approach and the potential medical applications of such receptor antagonists demonstrate the broad utility of cyclooctylmethylamine in pharmaceutical research and development (De Risi et al., 2001).

properties

IUPAC Name

cyclooctylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c10-8-9-6-4-2-1-3-5-7-9/h9H,1-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQOIKWAYFXTZOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50197111
Record name Cyclooctylmethylamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclooctylmethylamine

CAS RN

4734-81-0
Record name Cyclooctanemethanamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclooctylmethylamine
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Record name Cyclooctylmethylamine
Source EPA DSSTox
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Record name Cyclooctylmethylamine
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Record name Cyclooctylmethylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
C De Risi, GP Pollini, C Trapella, I Peretto… - Bioorganic & medicinal …, 2001 - Elsevier
… After construction of the piperidine framework through Dieckmann cyclization of the Michael adduct 8 of cyclooctylmethylamine to methyl acrylate, condensation with o-phenylendiamine …
Number of citations: 37 www.sciencedirect.com
DW Adamson, J Kenner - Journal of the Chemical Society (Resumed), 1939 - pubs.rsc.org
The action of aliphatic diazo-compounds (either in the free condition or nascent from the corresponding nitroso-derivatives) on carbonyl compounds has been studied, and applied in …
Number of citations: 35 pubs.rsc.org
AC Cope, ER Trumbull - and Donald R. Baer, 1960 - chemistry-chemists.com
Olefins from amines: the Hofmann elimination reaction and amine oxide pyrolysis Page 250 CHAPTER 5 OLEFINS FROM AMINES: THE HOFMANN ELIMINATION REACTION AND …
Number of citations: 327 chemistry-chemists.com

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